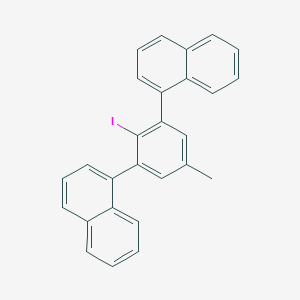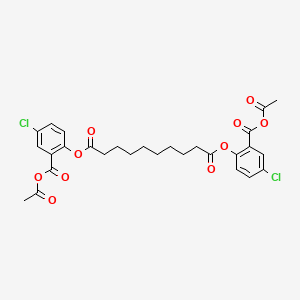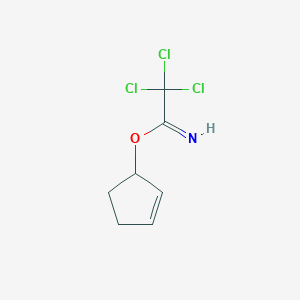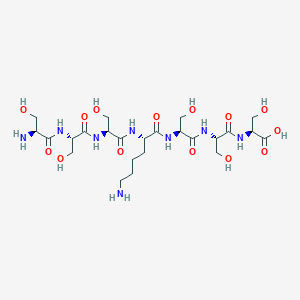
1,1'-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a central phenylene ring substituted with an iodine atom and a methyl group, flanked by two naphthalene units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodo-5-methylbenzene and naphthalene.
Coupling Reaction: The key step involves a coupling reaction between 2-iodo-5-methylbenzene and naphthalene. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under appropriate conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce new functional groups.
科学的研究の応用
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and imaging agents for biological studies.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene depends on its specific application
Binding to Receptors: The compound can bind to specific receptors or enzymes, modulating their activity.
Electron Transfer: In electronic applications, the compound can participate in electron transfer processes, influencing the performance of devices.
Fluorescence: In biological imaging, the compound can exhibit fluorescence, allowing for visualization of cellular structures.
類似化合物との比較
Similar Compounds
- 1,1’-(2-Bromo-5-methyl-1,3-phenylene)dinaphthalene
- 1,1’-(2-Chloro-5-methyl-1,3-phenylene)dinaphthalene
- 1,1’-(2-Fluoro-5-methyl-1,3-phenylene)dinaphthalene
Uniqueness
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs
特性
CAS番号 |
824395-62-2 |
|---|---|
分子式 |
C27H19I |
分子量 |
470.3 g/mol |
IUPAC名 |
1-(2-iodo-5-methyl-3-naphthalen-1-ylphenyl)naphthalene |
InChI |
InChI=1S/C27H19I/c1-18-16-25(23-14-6-10-19-8-2-4-12-21(19)23)27(28)26(17-18)24-15-7-11-20-9-3-5-13-22(20)24/h2-17H,1H3 |
InChIキー |
AGWAKPIENQYUEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC3=CC=CC=C32)I)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)


![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)

![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)

![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)


![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)

